molecular formula C15H19N3O3 B609338 MRZ-99030 CAS No. 1123071-24-8

MRZ-99030

Cat. No.: B609338
CAS No.: 1123071-24-8
M. Wt: 289.33 g/mol
InChI Key: SHAXSXUDZJSSCN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRZ-99030, also known as GAL-101, is a novel dipeptide (d-tryptophan and 2-amino-2-methylpropionic acid) that functions as a modulator of β-amyloid 1-42 (Aβ 1-42 ) aggregation. Its primary research value lies in its unique mechanism of action: rather than preventing initial protein interactions, it redirects the Aβ aggregation pathway away from the formation of toxic, soluble oligomeric species and toward the creation of large, non-amyloidogenic, and amorphous aggregates . This action effectively reduces the synaptotoxicity associated with Aβ oligomers, which are implicated in synaptic dysfunction . Preclinical studies demonstrate that this compound can reverse Aβ oligomer-induced deficits in hippocampal long-term potentiation (LTP), a cellular correlate of memory, and ameliorate cognitive performance deficits in rodent models . Notably, its activity suggests a "beneficial prion-like" seeding mechanism, where a catalytic amount of the compound can trigger a self-propagating detoxification of Aβ, showing efficacy even at a 500:1 stoichiometric excess of Aβ 1-42 . Beyond Alzheimer's disease research, this compound has shown neuroprotective potential in models of ocular diseases. It decreases retinal ganglion cell apoptosis in models of glaucoma and reduces retinal amyloid and complement in a model of age-related macular degeneration (AMD) . The compound has advanced to Phase 2 clinical trials for geographic atrophy (dry AMD) and wet age-related macular degeneration . With the molecular formula C 15 H 19 N 3 O 3 (CAS Registry 1123071-24-8), this compound is a key research tool for investigating novel neuroprotective strategies against amyloid-driven pathologies .

Properties

CAS No.

1123071-24-8

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m1/s1

InChI Key

SHAXSXUDZJSSCN-LLVKDONJSA-N

SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRZ-99030;  MRZ 99030;  MRZ99030;  EG-030;  EG030;  EG 030

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation

Racemic tryptophan is resolved using a chiral ruthenium catalyst (e.g., Ru-BINAP), achieving enantiomeric excess (ee) >99%. Key parameters include:

ParameterValue
Catalyst loading0.5 mol%
Hydrogen pressure50 bar
Temperature50°C
Reaction time12 hours
SolventMethanol/water (9:1)

This method aligns with industrial-scale production due to its high yield (~85%) and minimal byproducts.

Enzymatic Resolution

Alternative approaches employ acylase enzymes to hydrolyze N-acetyl-l-tryptophan, leaving d-tryptophan intact. However, this method requires additional steps for racemization and recycling, making it less efficient for large-scale synthesis.

Synthesis of 2-Amino-2-Methylpropionic Acid (Aib)

Aib, a non-proteinogenic amino acid, is synthesized via the Strecker reaction or Bucherer-Bergs pathway :

Strecker Reaction

A three-component reaction involving acetone, ammonium chloride, and sodium cyanide yields Aib precursors:

Acetone+NH4Cl+NaCN(CH3)2C(CN)NH2HydrolysisAib\text{Acetone} + \text{NH}4\text{Cl} + \text{NaCN} \rightarrow \text{(CH}3\text{)}2\text{C(CN)NH}2 \xrightarrow{\text{Hydrolysis}} \text{Aib}

StepConditions
Cyanide additionpH 8–9, 0–5°C
Hydrolysis6M HCl, reflux, 6h
Yield70–75%

Bucherer-Bergs Pathway

This method utilizes acetone, ammonium carbonate, and potassium cyanide under aqueous conditions, achieving higher purity (>98%) but requiring stringent temperature control.

Dipeptide Coupling Strategies

The condensation of d-Trp and Aib employs solution-phase peptide synthesis (SPPS) to avoid racemization and ensure stereochemical fidelity:

Carboxyl Activation

The carboxyl group of d-Trp is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :

d-Trp-COOH+EDC/HOBtd-Trp-OBt\text{d-Trp-COOH} + \text{EDC/HOBt} \rightarrow \text{d-Trp-OBt}

Coupling Reaction

Activated d-Trp reacts with the amine group of Aib under basic conditions:

d-Trp-OBt+Aib-NH2DIPEAd-Trp-Aib+HOBt\text{d-Trp-OBt} + \text{Aib-NH}_2 \xrightarrow{\text{DIPEA}} \text{d-Trp-Aib} + \text{HOBt}

ParameterValue
Molar ratio (d-Trp:Aib)1.2:1
SolventDimethylformamide (DMF)
Temperature0°C → room temperature
Reaction time24 hours
Yield65–70%

Purification and Analytical Characterization

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient (10–40% acetonitrile over 30 minutes). Purity (>99%) is confirmed by:

TechniqueKey Findings
SDS-PAGE Absence of oligomeric Aβ adducts
TR-FRET Kd = 28.4 nM for Aβ1-42
Dynamic Light Scattering (DLS) Hydrodynamic radius: 5.2 nm (amorphous aggregates)
Atomic Force Microscopy (AFM) Confirmed non-fibrillar morphology

Scale-Up Considerations

Industrial production requires optimization of:

  • Catalyst recycling in asymmetric hydrogenation

  • Solvent recovery systems for DMF and acetonitrile

  • In-line analytics (e.g., FTIR, mass spectrometry) for real-time monitoring

Pilot-scale batches (10–50 kg) report consistent purity (>98.5%) and endotoxin levels <0.1 EU/mg, meeting Good Manufacturing Practice (GMP) standards .

Chemical Reactions Analysis

Reaction Mechanisms and Pathway Modulation

MRZ-99030 induces a non-amyloidogenic aggregation pathway by promoting the formation of large, amorphous Aβ aggregates instead of toxic soluble oligomers. This process involves:

  • Disruption of β-sheet stacking : this compound interferes with aromatic interactions critical for β-sheet formation, redirecting Aβ monomers into non-fibrillar, globular aggregates .

  • Seeding effect : At substoichiometric concentrations (0.1–0.5 nM), this compound triggers a self-propagating conformational change in Aβ, converting toxic oligomers into inert species .

  • Reduction of neurotoxic species : Post-treatment Aβ solutions show a 60–80% decrease in oligomer content via SDS-PAGE and Thioflavin-T assays .

Reaction Kinetics and Stoichiometric Requirements

The efficacy of this compound is concentration-dependent and requires a 10:1 to 20:1 molar excess over Aβ for optimal modulation :

ParameterValueMethodSource
Binding affinity (Kd)28.4 nMSPR
Effective concentration100–500 nM (in vitro LTP)Electrophysiology
Neuroprotection EC50150 nM (retinal ganglion cells)Cell viability assay

3.1. In Vitro Aβ Detoxification

  • Hippocampal LTP rescue : Co-application of 100 nM this compound with Aβ1-42 restored long-term potentiation (LTP) to 95% of baseline (vs. 45% with Aβ alone) .

  • Calcium homeostasis : this compound reversed Aβ-induced dendritic Ca²⁺ overload (from 220% to 105% of baseline) .

3.2. In Vivo Neuroprotection

  • Cognitive deficits : Subcutaneous administration (50 mg/kg) improved object recognition memory in Aβ-treated rats (p < 0.01 vs. controls) .

  • Retinal protection : Topical application reduced Aβ-induced apoptosis by 70% in glaucoma models .

Comparative Analysis with Similar Modulators

FeatureThis compoundGAL-201
Target aggregationNon-amyloidogenic pathwaySoluble oligomer detox
Effective concentration100–500 nM0.1–1 nM
Propagation mechanismSelf-seeding conformationCatalytic oligomer breakup
Clinical stagePhase I (glaucoma)Preclinical

Biological Implications

The redirected Aβ aggregates exhibit:

  • Reduced cytotoxicity : No activation of caspase-3 or mitochondrial apoptosis pathways .

  • Enhanced clearance : Amorphous aggregates are preferentially phagocytosed by microglia over fibrillar forms .

This compound represents a paradigm shift in Aβ modulation, leveraging conformational seeding rather than direct inhibition. Its stoichiometric sensitivity and ability to propagate inert aggregates make it a promising candidate for neurodegenerative therapies, though clinical validation remains ongoing .

Scientific Research Applications

Neuroprotective Effects in Alzheimer's Disease

MRZ-99030 has demonstrated significant neuroprotective effects in various animal models. Studies have shown that it can reverse synaptotoxic effects caused by β-amyloid oligomers. For example, in murine hippocampal slices, this compound administered at a 10:1 stoichiometric excess to β-amyloid effectively restored long-term potentiation (LTP) disrupted by these oligomers .

Key Findings:

  • Prevents synaptotoxicity induced by β-amyloid oligomers.
  • Ameliorates cognitive deficits in animal models.
  • Reduces resting calcium levels in neurons affected by β-amyloid .

Applications in Glaucoma and AMD

In the context of glaucoma and AMD, this compound has been evaluated for its ability to protect retinal ganglion cells from β-amyloid-induced toxicity. In vivo studies have indicated that topical administration can significantly reduce retinal ganglion cell loss and axonal damage associated with increased intraocular pressure, a common issue in glaucoma patients .

Clinical Observations:

  • Dose-dependent neuroprotection observed in cynomolgus monkeys with induced glaucoma.
  • Topical administration resulted in up to 95% reduction in retinal ganglion cell loss compared to controls .

Case Studies and Clinical Trials

Several case studies highlight the efficacy and safety profile of this compound:

  • Phase 1 Study : Conducted to assess safety and tolerability in healthy volunteers and glaucoma patients, indicating that this compound is well-tolerated at various dosages .
  • Animal Model Studies : Research involving transgenic mice has shown that this compound can significantly reduce apoptosis in retinal cells under conditions mimicking glaucoma and AMD .
  • In Vitro Studies : Recent investigations have demonstrated that even at dilutions below therapeutic levels, this compound can prevent the aggregation of toxic β-amyloid oligomers, showcasing its potential for long-lasting effects even after drug concentrations decrease .

Comparison with Similar Compounds

Mechanism of Action

MRZ-99030 binds to misfolded Aβ monomers with high affinity (28.4 nM for Aβ1-42) and redirects their aggregation into non-toxic, amorphous "blobs" instead of neurotoxic β-sheet oligomers. This mechanism reduces soluble toxic Aβ species by up to 90% in vitro and in vivo . Unique to this compound is its self-propagating "trigger effect," where the compound continues to neutralize Aβ even after being diluted 1,000-fold below therapeutic concentrations, suggesting sustained efficacy .

Clinical Relevance

  • AD : Reverses Aβ-induced deficits in long-term potentiation (LTP) and improves cognitive performance in rodent models .
  • Glaucoma/AMD : Topical administration (eye drops) protects retinal ganglion cells (RGCs) and reduces apoptosis in animal models, with >90% neuroprotection observed .
  • Phase 1 Trials : Demonstrated safety and tolerability in 70 human subjects .

Aβ Aggregation Modulators

This compound vs. Clioquinol/Hydroxyquinoline Derivatives
Parameter This compound Clioquinol
Mechanism Redirects Aβ to non-toxic blobs Inhibits Aβ oligomer assembly
Affinity 28.4 nM (Aβ1-42) Not quantified
Efficacy Reverses synaptic toxicity Reduces Aβ toxicity in vitro
Clinical Status Phase 2 for AMD/glaucoma Phase 3 (discontinued due to toxicity)
Advantages Self-propagating effect, topical delivery Oral administration possible
Limitations Requires 10–20× stoichiometric excess over Aβ Neuropathy risk

Key Insight: this compound’s unique mechanism avoids β-sheet oligomers entirely, whereas Clioquinol merely delays toxic aggregation. This compound’s topical formulation also minimizes systemic side effects .

This compound vs. DhHP-6 (Peroxidase Mimic)

DhHP-6, a hemin-dependent peroxidase, reduces oxidative stress and Aβ plaques in AD models. However, it lacks direct Aβ aggregation modulation and requires cofactors for activity . This compound outperforms DhHP-6 in reversing Aβ-induced synaptic dysfunction, as shown by LTP recovery in hippocampal slices .

Neurotrophic Factors

This compound vs. Ciliary Neurotrophic Factor (CNTF)
Parameter This compound CNTF
Mechanism Aβ aggregation modulation Activates JAK/STAT neuroprotective pathway
Delivery Topical (eye drops) Intravitreal injection
Efficacy >90% RGC protection Protects photoreceptors in AMD models
Clinical Status Phase 2 Phase 2 (limited by delivery challenges)

Key Insight: CNTF’s protein-based nature complicates delivery, whereas this compound’s small-molecule design enables non-invasive administration .

Antioxidants and Anti-Inflammatory Agents

This compound vs. OT-551

In contrast, this compound’s dual action (Aβ modulation + neuroprotection) addresses both protein aggregation and downstream toxicity, showing superior preclinical efficacy .

This compound vs. APX2009/APX2014 (APE/REF-1 Inhibitors)

This compound’s specificity for Aβ aggregates provides a more targeted approach .

Biological Activity

MRZ-99030, also known as GAL-101, is a dipeptide compound under investigation for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease (AD), glaucoma, and age-related macular degeneration (AMD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical and clinical studies, and implications for treatment.

This compound functions primarily as an Aβ aggregation modulator , which means it interferes with the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers. The compound promotes a non-amyloidogenic aggregation pathway, leading to the formation of large, non-toxic aggregates instead of harmful oligomeric species. This mechanism is crucial because soluble Aβ oligomers are implicated in synaptic dysfunction and neurodegeneration associated with Alzheimer's disease and other conditions.

Key Findings on Mechanism

  • Prevention of Toxic Oligomers : this compound has been shown to prevent the formation of soluble toxic oligomeric Aβ species in vitro. Studies indicate that it does not directly inhibit early protein/protein interactions but rather facilitates the aggregation into benign forms .
  • Stoichiometric Requirements : Effective modulation requires a 10-20 fold excess of this compound over Aβ concentrations. For instance, in glaucoma treatment, up to 150 nM of this compound may be necessary to counteract a maximum Aβ concentration of 1-15 nM in the retina .
  • Neuroprotective Effects : In vivo studies demonstrate that this compound can protect against Aβ-induced toxicity in various cell types including PC12 cells and retinal ganglion cells .

Efficacy in Preclinical Studies

Numerous preclinical studies have evaluated the efficacy of this compound across different models:

StudyModelFindings
Gravius et al. (2013)Rodent model of glaucomaTopical administration protected retinal ganglion cells and axons from damage due to elevated Aβ levels .
Rammes & Parsons (2020)Murine hippocampal slicesThis compound reversed synaptotoxic effects of Aβ1-42 oligomers on long-term potentiation (LTP) at concentrations between 100–500 nM .
Prasad et al. (2021)Animal model mimicking AMDDemonstrated reduction in apoptotic cells and significant attenuation of Aβ toxicity through benign aggregate formation .

Clinical Development

This compound is currently undergoing clinical trials for its application in treating dry AMD. Phase 2 trials are being conducted to assess its effectiveness and safety profile in humans. Early results have shown promising outcomes regarding its ability to modulate Aβ aggregation without significant adverse effects .

Case Studies

Several case studies have highlighted the potential benefits of this compound:

  • Alzheimer's Disease Model : In a study involving transgenic mice modeling Alzheimer's disease, this compound administration led to improved cognitive performance and reduced synaptic impairment attributed to Aβ accumulation .
  • Glaucoma Treatment : In patients with glaucoma, preliminary data suggest that topical application of this compound may help preserve visual function by mitigating retinal damage associated with elevated Aβ levels .

Q & A

Q. What is the proposed mechanism by which MRZ-99030 modulates amyloid-β (Aβ) aggregation in retinal pigment epithelial (RPE) cells?

this compound inhibits the formation of toxic Aβ oligomers and fibrils by redirecting Aβ monomers into non-amyloidogenic, non-toxic aggregates. This mechanism prevents RPE cell apoptosis, necrosis, and inflammation, thereby mitigating retinal degeneration in age-related macular degeneration (AMD) models. Experimental evidence from fluorescence assays and cell viability studies confirms this pathway .

Q. Which experimental models are most suitable for studying this compound's neuroprotective effects?

In vitro models using Aβ-treated RPE cells (e.g., ARPE-19 cell lines) are ideal for analyzing cellular toxicity and aggregation kinetics. In vivo models, such as glaucoma-induced retinal damage in rodents, validate this compound's efficacy in reducing Aβ-mediated neurodegeneration. These models align with protocols described in neuropharmacology studies .

Q. How do researchers quantify the reduction of toxic Aβ species in this compound-treated samples?

Techniques include:

  • Thioflavin T assays to monitor fibril formation.
  • ELISA/Western blotting to measure soluble oligomer levels.
  • Electron microscopy to visualize structural changes in Aβ aggregates. Consistency in these methods ensures comparability across studies, as demonstrated in peer-reviewed protocols .

Q. What are the critical parameters for optimizing this compound dosing in preclinical studies?

Key factors include:

  • Solubility and stability in vehicle solutions (e.g., DMSO/PBS mixtures).
  • Dose-response curves to identify the EC50 for Aβ modulation.
  • Pharmacokinetic profiling to assess blood-retinal barrier penetration. These parameters are detailed in neuropharmacology and toxicology reports .

Q. How does this compound compare to other Aβ aggregation inhibitors in terms of specificity?

Unlike broad-spectrum inhibitors, this compound selectively targets soluble oligomers without interfering with monomeric Aβ clearance pathways. Competitive binding assays and structural analyses highlight its unique interaction with Aβ species, as validated in comparative studies .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings regarding this compound's efficacy across Aβ-driven disease models (e.g., Alzheimer's vs. AMD)?

Discrepancies arise from differences in:

  • Disease-specific Aβ isoforms (e.g., Aβ42 in Alzheimer's vs. Aβ40 in AMD).
  • Experimental endpoints (e.g., cognitive tests vs. retinal histology).
  • Dosage regimens (e.g., systemic vs. intravitreal administration). Cross-model meta-analyses and standardized Aβ preparation protocols are recommended to resolve inconsistencies .

Q. What methodological challenges arise when translating this compound's in vitro results to in vivo systems?

Key challenges include:

  • Bioavailability limitations due to poor blood-retinal barrier penetration.
  • Off-target effects in complex biological matrices.
  • Temporal variability in Aβ aggregation kinetics. Solutions involve using nanoparticle delivery systems and longitudinal imaging techniques, as proposed in translational research frameworks .

Q. Which statistical approaches are most robust for analyzing this compound's dose-dependent effects on Aβ toxicity?

  • Non-linear regression models (e.g., sigmoidal dose-response curves) to quantify EC50 values.
  • ANOVA with post-hoc tests for multi-group comparisons (e.g., control vs. treated cohorts).
  • Survival analysis for time-to-event endpoints (e.g., RPE cell death). Rigorous power calculations and outlier detection methods are essential to ensure reproducibility .

Q. How can researchers validate this compound's target engagement in live tissue without disrupting Aβ dynamics?

Advanced methods include:

  • Fluorescence lifetime imaging microscopy (FLIM) to monitor real-time Aβ conformational changes.
  • Surface plasmon resonance (SPR) for kinetic binding studies.
  • Isothermal titration calorimetry (ITC) to measure binding affinities. These techniques minimize artifacts compared to traditional endpoint assays .

Q. What gaps exist in the current understanding of this compound's long-term safety profile?

Limited data on:

  • Chronic toxicity in non-retinal tissues.
  • Drug-drug interactions with anti-inflammatory agents.
  • Resistance mechanisms in prolonged treatment.
    Addressing these requires multi-organ toxicity screens and genetic knockout models, as outlined in preclinical safety guidelines .

Methodological Recommendations

  • Experimental Design : Prioritize blinding and randomization in animal studies to reduce bias .
  • Data Reporting : Use the IMRAD format for clarity, with raw data in supplementary materials .
  • Conflict Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRZ-99030
Reactant of Route 2
Reactant of Route 2
MRZ-99030

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.